An In-depth Technical Guide to the Physical Properties of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (Boc-Gly-OBn)
An In-depth Technical Guide to the Physical Properties of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (Boc-Gly-OBn)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate, commonly referred to as Boc-Gly-OBn in the scientific community, is a pivotal N-protected amino acid ester. Its structure incorporates a glycine backbone, the simplest of the proteinogenic amino acids, which is N-terminally protected by a tert-butoxycarbonyl (Boc) group and C-terminally protected as a benzyl ester. This dual protection strategy renders it an indispensable building block in the field of synthetic peptide chemistry and the development of peptidomimetics and other pharmaceutical agents.
The Boc protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). The benzyl ester at the carboxyl terminus provides stability and enhances the compound's solubility in common organic solvents, facilitating its use in solution-phase peptide synthesis. A comprehensive understanding of the physical properties of Boc-Gly-OBn is paramount for its effective handling, storage, and application in complex synthetic routes. This guide provides a detailed examination of these properties, supported by established analytical methodologies.
Core Physical and Chemical Properties
A thorough characterization of the physical properties of a synthetic building block like Boc-Gly-OBn is the bedrock of its successful application. These properties dictate the choice of solvents for reactions and purification, the appropriate storage conditions to ensure long-term stability, and the analytical techniques best suited for its characterization.
| Property | Value | Source |
| Chemical Name | Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | - |
| Synonyms | Boc-Gly-OBn, Boc-glycine benzyl ester | - |
| CAS Number | 54244-69-8 | |
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.30 g/mol | |
| Appearance | White to off-white solid or crystalline powder | General knowledge |
| Melting Point | Data not available; expected to be a low-melting solid | - |
| Boiling Point | Data not available; likely decomposes at high temperatures | - |
| Density (Predicted) | ~1.118 g/cm³ | |
| Solubility | Soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge |
Experimental Protocols for Physical Property Determination
The accurate determination of the physical properties of Boc-Gly-OBn relies on standardized and well-validated experimental protocols. The following section details the methodologies for characterizing its key physical attributes.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which melting occurs.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
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Sample Preparation: A small amount of dry Boc-Gly-OBn is finely ground to a powder using a mortar and pestle.
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Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[1]
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Apparatus Setup: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Determination: The sample is heated at a steady rate of approximately 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.[1]
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Purity Assessment: A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.[2]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of Boc-Gly-OBn.
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of the signals are used to elucidate the structure.
Expected ¹H NMR Spectrum of Boc-Gly-OBn:
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~1.4 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.
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~4.0 ppm (doublet, 2H): Represents the two protons of the glycine methylene (-CH₂-) group, which will be a doublet due to coupling with the adjacent NH proton.
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~5.1 ppm (singlet, 2H): Corresponds to the two protons of the benzylic methylene (-CH₂-) group of the benzyl ester.
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~5.2 ppm (broad singlet, 1H): Represents the proton of the carbamate (NH) group.
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~7.3 ppm (multiplet, 5H): Corresponds to the five protons of the aromatic ring of the benzyl group.
Experimental Workflow:
Caption: Workflow for ¹H NMR Spectroscopy.
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups. It is a powerful tool for identifying the presence of specific chemical bonds.
Expected FT-IR Absorptions for Boc-Gly-OBn:
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~3350 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.
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~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the tert-butyl and methylene groups.
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~1750 cm⁻¹ (C=O stretch, ester): Carbonyl stretching of the benzyl ester.
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~1700 cm⁻¹ (C=O stretch, carbamate): Carbonyl stretching of the Boc group.
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~1500 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.
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~1250 cm⁻¹ (C-O stretch): Stretching vibrations of the ester and carbamate C-O bonds.
Experimental Workflow:
Caption: Workflow for FT-IR Spectroscopy.
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrum of Boc-Gly-OBn:
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Molecular Ion Peak (M⁺): Expected at m/z = 265.
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Major Fragment Ions:
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m/z = 209: Loss of isobutylene (-C₄H₈) from the Boc group.
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m/z = 174: Loss of the Boc group (-C₅H₉O₂).
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m/z = 91: Benzyl cation (C₇H₇⁺).
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m/z = 57: tert-Butyl cation (C₄H₉⁺).
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Experimental Workflow:
Caption: Workflow for Mass Spectrometry.
Conclusion
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (Boc-Gly-OBn) is a cornerstone of modern peptide synthesis. A comprehensive grasp of its physical properties is not merely academic but a practical necessity for researchers and scientists in the field of drug development and organic synthesis. The methodologies outlined in this guide provide a robust framework for the characterization and quality control of this vital reagent, ensuring its effective and reliable application in the synthesis of complex molecular targets. The combination of classical techniques like melting point determination with modern spectroscopic methods provides a complete picture of the compound's identity, purity, and structural integrity, which is essential for the successful outcome of synthetic endeavors.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Experiment 20: Recrystallization and Melting Point Determination. (n.d.). Retrieved from [Link]
-
Using Melting Point to Determine Purity of Crystalline Solids. (2009, May 18). Retrieved from [Link]
-
7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. (n.d.). ACS Publications. Retrieved from [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023, April 15). National Institutes of Health. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Chapter 5: Acquiring 1H and 13C Spectra. (2018, September 28). In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
FTIR spectra of all prepared BOC-glycine and esters. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]
-
1H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Supporting information. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Bio NMR spectroscopy. (n.d.). Retrieved from [Link]
-
1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). Retrieved from [Link]
-
2-(tert-butoxycarbonylamino)acetic acid benzyl ester. (2025, May 20). LookChem. Retrieved from [Link]
-
Peptide Synthesis in Aqueous Solution. V. Properties and Reactivities of. (n.d.). Retrieved from [Link]
-
ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. (n.d.). The University of Arizona. Retrieved from [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2020, April 3). ACS Omega. Retrieved from [Link]
-
FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. (n.d.). ResearchGate. Retrieved from [Link]
